molecular formula C14H10ClFO3 B6402871 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261969-49-6

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402871
CAS RN: 1261969-49-6
M. Wt: 280.68 g/mol
InChI Key: ZOQPALJOUKTEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid (6-CFMBA) is a synthetic organic compound commonly used in scientific research. It is a crystalline solid with a melting point of 125-126°C and a molecular weight of 305.53 g/mol. It is a versatile compound with a wide range of applications in biochemistry, pharmacology, and medical research.

Mechanism of Action

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to interact with a number of proteins and other biomolecules. It can bind to proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to interact with DNA, RNA, and other nucleic acids.
Biochemical and Physiological Effects
6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is a versatile compound that has a wide range of applications in scientific research. It is relatively stable, and can be stored at room temperature for extended periods of time. Additionally, 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is relatively inexpensive and easy to synthesize. However, it is important to note that 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is a synthetic compound, and its effects may not be the same as those of natural compounds.

Future Directions

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has a wide range of potential applications in scientific research. Further research is needed to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to explore the mechanisms of action of 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%, as well as its potential interactions with other compounds. Additionally, further research is needed to explore the potential applications of 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in drug delivery and other biomedical applications. Finally, further research is needed to explore the potential toxicity of 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% and its potential effects on human health.

Synthesis Methods

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized by the condensation of 4-fluoro-3-methoxyphenol and chlorobenzoyl chloride in a 1:1 molar ratio. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is then quenched with an acid such as hydrochloric acid and the product is purified by recrystallization.

Scientific Research Applications

6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has a range of applications in scientific research. It has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used to study the structure-activity relationships of drugs and other compounds. Additionally, 6-Chloro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of other compounds, such as 6-chloro-3-methoxy-2-phenoxybenzoic acid, which has applications in the treatment of cancer.

properties

IUPAC Name

2-chloro-6-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-7-8(5-6-11(12)16)9-3-2-4-10(15)13(9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQPALJOUKTEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690200
Record name 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-49-6
Record name 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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